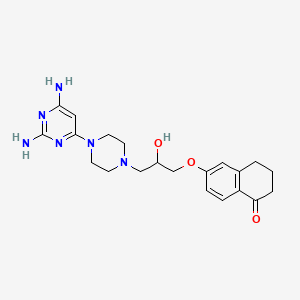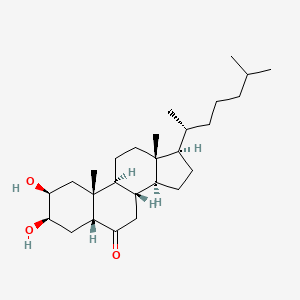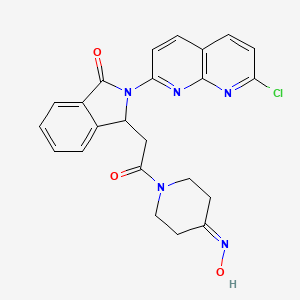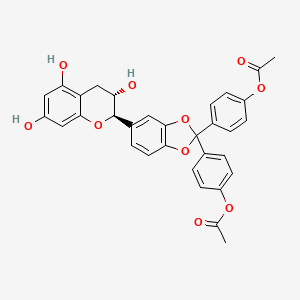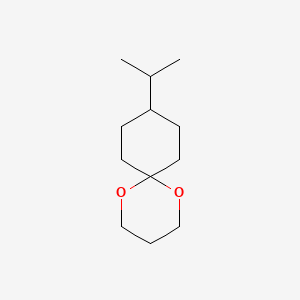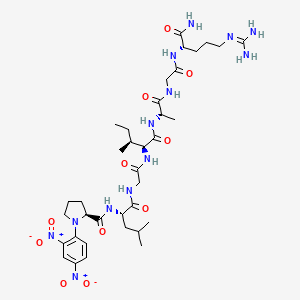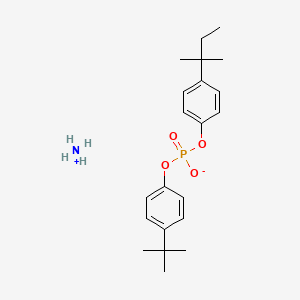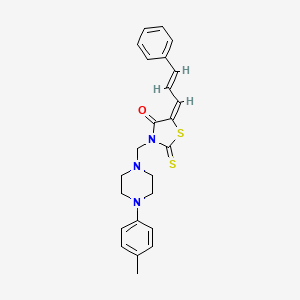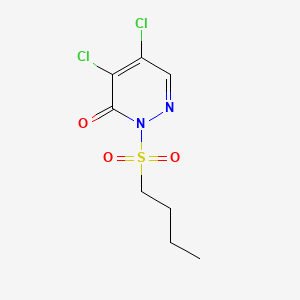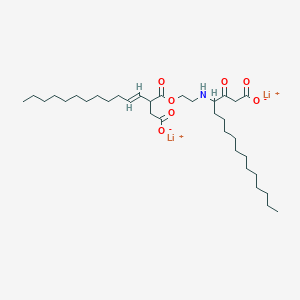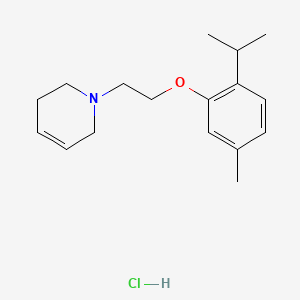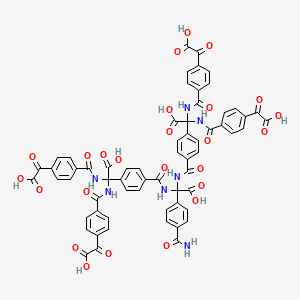
Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- is a complex organic compound with a highly intricate structure. This compound is characterized by multiple benzoyl and carboxycarbonyl groups, making it a significant molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes:
Formation of Benzoyl Intermediates: This step involves the reaction of benzene derivatives with acetic acid under controlled conditions to form benzoyl intermediates.
Carboxylation and Amination: The intermediates undergo carboxylation and amination reactions to introduce carboxycarbonyl and aminocarbonyl groups.
Coupling Reactions: The final step involves coupling the intermediates through amide bond formation, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often employing catalysts and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoyl and carboxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, amines, and quinones, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of multiple functional groups allows it to engage in various interactions, enhancing its efficacy in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic Acid: A simpler analog with fewer functional groups, used in organic synthesis and as a precursor in pharmaceuticals.
Benzoylformic Acid: Contains a benzoyl group and is used in the synthesis of various organic compounds.
4-Aminobenzoic Acid: Known for its role in the synthesis of folic acid and as a UV filter in sunscreens.
Uniqueness
Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- stands out due to its complex structure and multiple functional groups, which confer unique chemical reactivity and biological activity
Propiedades
Número CAS |
158681-12-0 |
|---|---|
Fórmula molecular |
C63H43N7O25 |
Peso molecular |
1298.0 g/mol |
Nombre IUPAC |
2-(4-carbamoylphenyl)-2,2-bis[[4-[carboxy-bis[(4-oxalobenzoyl)amino]methyl]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C63H43N7O25/c64-47(75)33-17-23-40(24-18-33)61(58(90)91,69-52(80)38-19-25-41(26-20-38)62(59(92)93,65-48(76)34-9-1-29(2-10-34)43(71)54(82)83)66-49(77)35-11-3-30(4-12-35)44(72)55(84)85)70-53(81)39-21-27-42(28-22-39)63(60(94)95,67-50(78)36-13-5-31(6-14-36)45(73)56(86)87)68-51(79)37-15-7-32(8-16-37)46(74)57(88)89/h1-28H,(H2,64,75)(H,65,76)(H,66,77)(H,67,78)(H,68,79)(H,69,80)(H,70,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95) |
Clave InChI |
WPMWPOBCSSFBNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(=O)O)C(=O)NC(C2=CC=C(C=C2)C(=O)NC(C3=CC=C(C=C3)C(=O)N)(C(=O)O)NC(=O)C4=CC=C(C=C4)C(C(=O)O)(NC(=O)C5=CC=C(C=C5)C(=O)C(=O)O)NC(=O)C6=CC=C(C=C6)C(=O)C(=O)O)(C(=O)O)NC(=O)C7=CC=C(C=C7)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


